1-(2,3-Epoxypropyl)-2-nitroimidazole
Overview
Description
1-(2,3-Epoxypropyl)-2-nitroimidazole is a chemical compound that features an epoxy group attached to a nitroimidazole ring
Preparation Methods
The synthesis of 1-(2,3-Epoxypropyl)-2-nitroimidazole typically involves the reaction of 2-nitroimidazole with epichlorohydrin. The process can be summarized in the following steps:
Reaction with Epichlorohydrin: 2-nitroimidazole is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate chlorohydrin.
Cyclization: The intermediate chlorohydrin undergoes cyclization to form the epoxypropyl group attached to the nitroimidazole ring.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
1-(2,3-Epoxypropyl)-2-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The epoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3-Epoxypropyl)-2-nitroimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of specialized coatings and adhesives due to its reactive epoxy group.
Mechanism of Action
The mechanism of action of 1-(2,3-Epoxypropyl)-2-nitroimidazole involves its interaction with biological molecules. The epoxy group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial effects. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Comparison with Similar Compounds
1-(2,3-Epoxypropyl)-2-nitroimidazole can be compared with other similar compounds, such as:
2,3-Epoxypropyl phenyl ether: This compound also contains an epoxy group but is attached to a phenyl ring instead of a nitroimidazole ring.
9-(2,3-Epoxypropyl)carbazole: This compound features an epoxy group attached to a carbazole ring.
The uniqueness of this compound lies in its combination of an epoxy group with a nitroimidazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-nitro-1-(oxiran-2-ylmethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c10-9(11)6-7-1-2-8(6)3-5-4-12-5/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFMSLVOHQZYEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C=CN=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319241 | |
Record name | 1-(2,3-Epoxypropyl)-2-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13551-90-1 | |
Record name | NSC342688 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,3-Epoxypropyl)-2-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13551-90-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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